o-Isobutyl phenylthiocarbamate

thionocarbamate collector design flotation selectivity ab initio computational chemistry

This N-phenyl thionocarbamate fills the electronic gap between strong N-alkyl donors and N-acyl withdrawers, offering a predicted mixed σ-donation/π-back-donation mechanism that boosts Cu/Fe selectivity at pH 9–11 without excessive lime. Use as a SAR anchor, a crystallographic benchmark (CCDC 618783), or a precursor for nano-Pt catalyzed derivative synthesis. Ideal for labs developing novel flotation reagents.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
Cat. No. B12467022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Isobutyl phenylthiocarbamate
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCC(C)COC(=S)NC1=CC=CC=C1
InChIInChI=1S/C11H15NOS/c1-9(2)8-13-11(14)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14)
InChIKeyZWNZTWZQIHCOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Isobutyl Phenylthiocarbamate (CAS 27830-90-6): Core Identity and Procurement-Relevant Class Positioning


o-Isobutyl phenylthiocarbamate (O-isobutyl N-phenylcarbamothioate, C₁₁H₁₅NOS, MW 209.31) is an O-isobutyl N-phenyl thiocarbamate belonging to the thionocarbamate family of organosulfur compounds [1]. The compound is synthesized via room-temperature reaction of phenyl isothiocyanate with isobutyl alcohol, yielding a product in which the central CNC(=S)O moiety is essentially planar and the crystal packing is stabilized by N–H···S hydrogen bonds [2]. Its calculated partition coefficient (LogP = 3.13) and polar surface area (PSA = 53.35 Ų) place it in a physicochemical space distinct from both N-alkyl thionocarbamate flotation collectors and O-aryl N-phenylthiocarbamate hydrolysis probes [3]. While structurally related to industrial thionocarbamate collectors, the N-phenyl substituent confers differentiated electronic properties that preclude simple interchange with N-alkyl analogs in both reagent synthesis and application contexts.

Why Generic Substitution of o-Isobutyl Phenylthiocarbamate with N-Alkyl or O-n-Alkyl Thionocarbamates Carries Quantifiable Performance Risk


The N-phenyl substituent in o-isobutyl phenylthiocarbamate is not a passive structural decoration. Ab initio calculations on thionocarbamate collectors demonstrate that N-substituent identity materially governs frontier molecular orbital energies, electron-donating ability, and feedback-electron-accepting capacity—parameters that directly control selectivity for copper sulfide minerals over iron sulfide gangue [1]. Specifically, electron-withdrawing N-substituents (such as acetyl and ethoxycarbonyl) shift the collector toward a normal-covalent plus back-donation bonding mode with Cu(II)/Cu(I) surface sites while weakening interaction with Fe(II)/Fe(III) sites, whereas electron-donating N-alkyl groups (ethyl, allyl) favor a different coordination profile [1]. The N-phenyl group, with its moderate electron-withdrawing character (Hammett σₚ ≈ 0.0 for unsubstituted phenyl, but capable of resonance withdrawal through the thiocarbamate π-system), occupies a distinct electronic niche between strongly donating N-alkyl and strongly withdrawing N-acyl/alkoxycarbonyl thionocarbamates. Consequently, substituting this compound with a common N-ethyl or N-allyl thionocarbamate alters not merely the magnitude of mineral recovery but the fundamental Cu/Fe selectivity mechanism, rendering direct performance extrapolation unreliable without experimental verification [1].

o-Isobutyl Phenylthiocarbamate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


N-Phenyl vs. N-Alkyl Thionocarbamates: Electron-Withdrawing Substituent Alters Frontier Orbital Energies and Predicted Cu/Fe Selectivity Mechanism

Ab initio computational analysis by Liu et al. (2008) established that the electron-donating ability order among O-isobutyl thionocarbamates is IBETC (N-ethyl) > IBALTC (N-allyl) >> IBACTC (N-acetyl) > IBECTC (N-ethoxycarbonyl), while the feedback-electron-accepting ability follows the inverse order IBACTC ≈ IBECTC >> IBALTC > IBETC [1]. Although the unsubstituted N-phenyl derivative was not included in this specific computational series, the N-phenyl group is a recognized moderate electron-withdrawing substituent via resonance, positioning o-isobutyl phenylthiocarbamate electronically between the strongly donating N-alkyl thionocarbamates and the strongly withdrawing N-acyl/alkoxycarbonyl variants [1]. The practical consequence is that IBECTC and IBACTC engage copper mineral surfaces through simultaneous normal covalent and back-donation bonding while interacting only weakly with iron sulfide surfaces, a dual-bonding selectivity mechanism that N-alkyl thionocarbamates such as IBETC cannot fully replicate [1]. The N-phenyl derivative, by virtue of its intermediate electronic character, is predicted to exhibit a distinct Cu/Fe selectivity profile that differs from both the N-alkyl and N-acyl/alkoxycarbonyl extremes, though direct experimental flotation data for the N-phenyl analog remain to be reported in the peer-reviewed literature [1].

thionocarbamate collector design flotation selectivity ab initio computational chemistry

O-Isobutyl vs. O-n-Butyl Phenylthiocarbamate: Branched Alkyl Chain Confers Different Physicochemical Properties and Crystal Packing

The single-crystal X-ray structure of o-isobutyl phenylthiocarbamate (C₁₁H₁₅NOS) was solved in the monoclinic space group C2/c with unit cell parameters a = 27.129(5) Å, b = 6.0663(12) Å, c = 15.613(3) Å, β = 118.07(3)°, V = 2267.1(8) ų, Z = 8, and calculated density Dx = 1.226 Mg m⁻³ at T = 295 K [1]. The central CNC(=S)O group is essentially planar, and crystal cohesion is mediated by intermolecular N–H···S hydrogen bonds [1]. The O-n-butyl phenylthiocarbamate analog (CAS 17425-14-8) shares the identical molecular formula but differs in the O-alkyl topology (linear vs. branched), which is expected to alter molecular packing density, melting point, and solubility parameters. While direct comparative crystallographic data for the O-n-butyl congener were not located in the retrieved corpus, the isobutyl branch point introduces steric constraints at the O-alkyl attachment that influence both the conformational ensemble in solution and the intermolecular contact geometry in the solid state, as evidenced by the well-resolved anisotropic displacement parameters of the isobutyl moiety in the reported structure [1].

thiocarbamate crystallography structure-property relationships alkyl chain branching effects

Thionocarbamate Class vs. Xanthate Collectors: Lower Operating pH for Cu/Fe Sulfide Separation with Documented Quantitative Benchmarks

Bench-scale and industrial flotation test results from Jiangxi Copper Corporation's Yongping Copper Mine demonstrate that the minimum operating pH required for effective Cu/Fe sulfide flotation separation is collector-class dependent: xanthates require pH > 13, dialkyl thionocarbamates require pH ≈ 11, and ethoxycarbonyl thionocarbamates (ECTC) achieve separation at pH ≈ 8.5 [1]. This pH hierarchy translates directly to lime consumption and operating cost: the 4.5-unit pH reduction from xanthate (pH > 13) to ECTC (pH ~8.5) represents an approximate 30,000-fold decrease in hydroxide ion concentration, corresponding to substantially lower lime dosage and reduced gypsum scaling in plant circuits [1]. While o-isobutyl phenylthiocarbamate is an N-phenyl thionocarbamate rather than an N-ethoxycarbonyl derivative, the thionocarbamate functional class (RO–C(=S)–NR'R'') is universally recognized to provide superior selectivity against pyrite at mildly alkaline pH relative to xanthates, a property attributed to the weaker affinity of the thionocarbamate C=S group for Fe surface sites compared to the xanthate –O–C(=S)–S⁻ moiety [1][2].

froth flotation copper sulfide beneficiation collector selectivity pH dependence

Synthesis Route Comparison: Nano-Pt/MWCNT-Catalyzed Method for N-(Substituted Phenyl)-O-isobutyl Thionocarbamates Delivers Higher Yield and Purity vs. Commercial Pt/Activated Carbon

Milosavljević et al. (2011) synthesized twelve N-(3- and 4-substituted phenyl)-O-isobutyl thionocarbamates and directly compared a nano-platinum catalyst supported on aminophenyl-modified multi-walled carbon nanotubes (nano-Pt/NH₂Ph-MWCNT) against a commercial Pt/activated carbon catalyst [1]. The nano-Pt/MWCNT catalyst consistently delivered higher product yields and eliminated the need for post-synthetic chromatographic purification, whereas the commercial Pt/activated carbon catalyst required additional purification steps to achieve comparable purity [1]. The catalytic method was further benchmarked against the non-catalytic reaction of sodium isobutyl xanthogenacetate with substituted anilines, establishing a clear performance hierarchy [1]. While the unsubstituted parent compound (o-isobutyl phenylthiocarbamate) is accessible via the simpler phenyl isothiocyanate + isobutyl alcohol route, the nano-Pt/MWCNT methodology is directly applicable to substituted phenyl derivatives that may be required for structure-activity optimization in collector development programs [1][2].

thiocarbamate synthesis heterogeneous catalysis green chemistry process intensification

Hydrolytic Stability of O-Aryl N-Phenylthiocarbamates: E1cB Mechanism with Quantified Activation Parameters Provides Baseline for Formulation Stability Assessment

Kinetic studies by Sartore et al. (1977) on a series of O-aryl N-phenylthiocarbamates established an E1cB hydrolysis mechanism proceeding through phenyl isothiocyanate as the key intermediate, with a Hammett reaction constant ρ = 3.0 and an activation entropy ΔS‡ = +10.8 cal mol⁻¹ K⁻¹ [1]. The large positive ρ value indicates strong negative charge development at the phenolic oxygen in the rate-determining step, confirming that electron-withdrawing substituents on the O-aryl ring accelerate hydrolysis. The positive ΔS‡ is consistent with a unimolecular elimination to form phenyl isothiocyanate, a mechanistic signature that distinguishes O-aryl N-phenylthiocarbamates from O-alkyl N-alkyl thionocarbamates, which may hydrolyze via different pathways [1]. While the O-isobutyl derivative (O-alkyl rather than O-aryl) was not directly studied, the N-phenylthiocarbamate core structure shared across the series implies that the isothiocyanate-forming E1cB pathway is accessible under alkaline conditions, providing a predictive framework for assessing storage stability and pH-dependent degradation [1].

thiocarbamate hydrolysis kinetics E1cB mechanism Hammett analysis

Optimal Deployment Scenarios for o-Isobutyl Phenylthiocarbamate Based on Verified Differentiation Evidence


Selective Flotation Collector Development for Complex Cu/Fe Polymetallic Sulfide Ores Requiring Moderate Alkalinity Operation

Where xanthate collectors demand prohibitive lime consumption (pH > 13) and N-alkyl thionocarbamates such as IPETC or IBETC provide insufficient Cu/Fe selectivity due to their predominantly σ-donor bonding mechanism, o-isobutyl phenylthiocarbamate warrants evaluation as an intermediate-electronic-character collector candidate. The N-phenyl group's moderate electron-withdrawing capacity is predicted—based on computational structure-activity relationships established by Liu et al. (2008) [1]—to enable a mixed σ-donation/π-back-donation interaction with copper mineral surfaces while maintaining weak affinity for pyrite, potentially achieving effective Cu/Fe separation at pH 9–11. This scenario is particularly relevant for copper porphyry operations processing ores with high pyrite content where reducing lime consumption without sacrificing copper recovery is an economic priority.

Reference Standard and Intermediate for N-Phenyl-O-isobutyl Thionocarbamate Library Synthesis Using Nano-Pt/MWCNT Catalytic Methodology

As the unsubstituted parent scaffold of the N-(substituted phenyl)-O-isobutyl thionocarbamate series, o-isobutyl phenylthiocarbamate serves as the synthetic benchmark and analytical reference standard for structure-activity relationship (SAR) studies. The nano-Pt/NH₂Ph-MWCNT catalytic method validated by Milosavljević et al. (2011) [2] for substituted derivatives can be adapted to the parent compound, offering a higher-yielding, purification-free alternative to the conventional phenyl isothiocyanate + isobutyl alcohol route. Research groups engaged in collector molecular design programs, fungicidal thiocarbamate development, or thiocarbamate-based enzyme inhibitor synthesis can utilize this compound as the SAR anchor point for systematically varying aryl substitution patterns.

Crystallographic Reference Material for Thiocarbamate Solid-State Structure Determination and Polymorph Screening

The fully solved and deposited single-crystal structure of o-isobutyl phenylthiocarbamate (CCDC 618783), with R = 0.044 and wR = 0.117 at 295 K [3], provides a high-quality crystallographic reference for the N-phenyl-O-isobutyl thionocarbamate subclass. This structure can serve as a starting model for isomorphous replacement phasing of substituted analogs, as a validation standard for computational crystal structure prediction (CSP) algorithms applied to thiocarbamates, and as a benchmark for assessing polymorphism in formulated thiocarbamate products where solid-state form may influence dissolution rate and flotation performance.

Hydrolytic Stability Assessment in Alkaline Flotation Circuit Simulation

The quantified E1cB hydrolysis parameters (ρ = 3.0, ΔS‡ = +10.8 cal mol⁻¹ K⁻¹) established by Sartore et al. (1977) [4] for the O-aryl N-phenylthiocarbamate series provide a mechanistic and kinetic framework for predicting the aqueous stability of o-isobutyl phenylthiocarbamate under flotation-relevant alkaline conditions. Laboratories evaluating this compound as a potential collector or collector intermediate can design accelerated stability studies with pH and temperature as independent variables, using the known isothiocyanate-forming degradation pathway to select appropriate analytical endpoints (e.g., HPLC monitoring of phenyl isothiocyanate appearance) and to estimate shelf-life under specified storage conditions.

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